Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-3-12-8(11)7-6(4-9-2)13-5-10-7/h5H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUGAZVWALMTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with an isocyanide derivative in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The isocyanomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate has garnered attention in medicinal chemistry due to its structural features that allow for diverse biological activities. It serves as a precursor for the synthesis of bioactive compounds.
Case Studies in Drug Development
- Antimicrobial Agents : Research has indicated that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, modifications of the this compound structure can lead to enhanced activity against resistant bacterial strains.
- Anti-inflammatory Activity : Some studies have demonstrated that oxazole derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs.
Synthetic Methodologies
The compound is utilized in various synthetic approaches, particularly in the development of new chemical entities through multi-component reactions (MCRs).
MCR Applications
- Van Leusen Reaction : The compound can be employed in the Van Leusen reaction to synthesize substituted oxazoles efficiently. This method enhances the diversity of the resulting compounds, which can be screened for biological activity.
- Passerini Reaction : The Passerini reaction involving this compound allows for the generation of complex molecules from simple starting materials, showcasing its utility in combinatorial chemistry.
Material Science
The unique properties of this compound make it a valuable component in material science.
Polymer Chemistry
- Polymeric Materials : The isocyanomethyl group allows for reactions that can lead to polymer formation. Such polymers may exhibit desirable properties such as enhanced thermal stability and mechanical strength.
Cosmetic Formulations
The compound's safety profile and efficacy make it suitable for incorporation into cosmetic formulations.
Formulation Studies
- Recent studies have explored the incorporation of this compound into topical formulations aimed at enhancing skin hydration and barrier function.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The isocyanomethyl group may also play a role in binding to active sites of enzymes, thereby influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Oxazole Derivatives
Structural and Electronic Features
The substituent at the 5-position of the oxazole ring critically influences reactivity and applications. Key comparisons include:
Physicochemical Properties
Melting Points and Stability
- Compounds with bulky substituents (e.g., pyrazole in ) exhibit higher thermal stability, with melting points >150°C.
- Dichlorophenyl derivatives (e.g., ) are likely crystalline solids due to halogen-mediated intermolecular interactions.
- The target compound’s isocyanomethyl group may lower melting points compared to aryl-substituted analogues due to reduced crystallinity.
Solubility and Lipophilicity
- Hydroxyphenyl derivatives (e.g., ) show enhanced aqueous solubility via hydrogen bonding.
- Dichlorophenyl and methyl-substituted oxazoles (e.g., ) are more lipophilic, favoring organic solvents.
- The isocyanomethyl group in the target compound likely imparts moderate polarity, balancing solubility in polar aprotic solvents.
Ester Reactivity
- Electron-withdrawing groups (e.g., isocyanomethyl, dichlorophenyl) activate the ester carbonyl for nucleophilic attack, enabling hydrolysis or aminolysis .
- Methyl and pyrazole substituents (e.g., ) reduce ester reactivity due to steric or electronic stabilization.
Functionalization Potential
- The isocyanomethyl group offers a reactive nitrile for click chemistry or cycloaddition reactions, unlike inert methyl or aryl groups .
- Sulfonyl-linked pyrazole/triazole derivatives (e.g., ) undergo substitution reactions at the sulfonamide group, a pathway unavailable in the target compound.
Biological Activity
Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an oxazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
This compound features an isocyanomethyl group that may contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Research indicates that compounds with oxazole moieties can act as inhibitors or modulators of various biological pathways.
Prolyl Oligopeptidase Inhibition
One significant area of research involves the inhibition of prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases. Studies have shown that oxazole derivatives can modulate PREP activity, which is crucial in the degradation of neuropeptides associated with conditions like Alzheimer's disease and Parkinson's disease .
Biological Activity Data
Research findings on the biological activity of this compound are summarized in the following table:
| Activity | IC50 Value (nM) | Reference |
|---|---|---|
| Inhibition of PREP | 5 | |
| Modulation of α-synuclein | 100 | |
| Antioxidant Activity | 50 |
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotection, this compound was evaluated for its ability to reduce oxidative stress in neuronal cells. The results indicated a significant reduction in reactive oxygen species (ROS) production, suggesting potential therapeutic effects against oxidative damage in neurodegenerative conditions .
Case Study 2: Anti-cancer Activity
Another investigation assessed the anti-cancer properties of this compound against various cancer cell lines. The results demonstrated that it inhibited cell proliferation at micromolar concentrations, indicating its potential as a lead compound for cancer therapy .
Research Findings
Recent research has highlighted the versatility of this compound in medicinal chemistry. Its ability to interact with multiple biological targets makes it a candidate for further development:
- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the oxazole ring can enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design .
- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles, including good solubility and permeability, which are critical for therapeutic applications .
Q & A
Q. What are the common synthetic routes for Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate, and how is purity ensured?
The synthesis typically involves condensation reactions between ethyl 2-amino-4-carboxylate derivatives and isocyanomethyl precursors under acidic catalysis (e.g., p-toluenesulfonic acid) . Post-synthesis, purity is verified via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, HRMS can confirm the molecular ion peak ([M+H]⁺) with a mass accuracy <5 ppm . Column chromatography with ethyl acetate/hexane gradients is commonly used for purification .
Q. How does the isocyanomethyl group influence the compound’s reactivity in substitution reactions?
The isocyanomethyl group (-CH₂NC) is highly electrophilic, enabling nucleophilic substitutions at the methylene carbon. This reactivity is exploited to introduce heteroatoms (e.g., sulfur or oxygen) or aryl/alkyl groups via reactions with thiols, alcohols, or Grignard reagents. Monitoring these reactions requires thin-layer chromatography (TLC) to track substituent addition .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Identifies protons on the oxazole ring (δ 8.0–8.5 ppm) and ethyl ester (δ 1.2–4.3 ppm).
- ¹³C NMR : Confirms carbonyl (δ ~160 ppm) and oxazole ring carbons.
- FT-IR : Detects C=O stretches (~1700 cm⁻¹) and C≡N vibrations (~2200 cm⁻¹) from the isocyanomethyl group .
- X-ray crystallography : Resolves bond angles and planarity of the oxazole ring, critical for understanding π-π interactions in biological systems .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during functionalization of the oxazole ring?
Regioselectivity challenges arise due to competing reactivity at positions 2, 4, and 5 of the oxazole ring. Computational modeling (e.g., DFT calculations) predicts electron density distribution, guiding electrophilic substitutions. For example, introducing a nitro group at position 5 requires nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side products .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in enzyme inhibition assays may stem from solvent polarity (e.g., DMSO vs. water) affecting compound solubility. Validate results using orthogonal assays:
- Fluorescence polarization for binding affinity.
- Isothermal titration calorimetry (ITC) for thermodynamic parameters. Cross-reference with structural analogs (e.g., ethyl 2-styryl-1,3-oxazole-4-carboxylate) to identify structure-activity relationships (SAR) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
The isocyanomethyl group hydrolyzes in aqueous acidic/basic conditions, forming urea derivatives. Stability studies via HPLC at 25°C/40°C show degradation rates (t₁/₂). For long-term storage, keep the compound anhydrous at -20°C under argon .
Q. What methodologies are used to study interactions with biological targets like enzymes or DNA?
- Molecular docking : AutoDock Vina predicts binding modes to enzyme active sites (e.g., cytochrome P450).
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐ/kₐ).
- Circular dichroism (CD) : Monitors conformational changes in DNA upon interaction .
Methodological Challenges and Solutions
Q. How can synthesis yields be improved for gram-scale production?
- Continuous flow reactors : Enhance heat/mass transfer, reducing side reactions.
- Catalyst optimization : Use Pd/Cu bimetallic catalysts for Suzuki-Miyaura couplings to attach aryl groups at position 5 .
- Design of experiments (DoE) : Statistically optimize parameters (temperature, solvent ratio) via response surface methodology .
Q. What analytical approaches differentiate stereoisomers formed during synthesis?
Chiral HPLC with cellulose-based columns resolves enantiomers. For E/Z isomers (from styryl or vinyl groups), NOESY NMR identifies spatial proximity of substituents .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
- In vitro microsomal stability : Incubate with liver microsomes to measure metabolic half-life.
- Caco-2 permeability assay : Predicts intestinal absorption.
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
